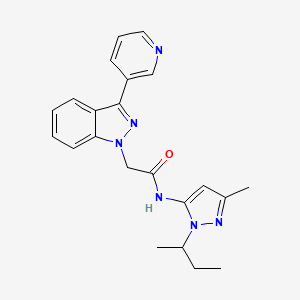
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by blocking its reuptake into the presynaptic neurons. GBR 12909 has been extensively studied for its potential applications in the treatment of various psychiatric and neurological disorders, such as depression, ADHD, and Parkinson's disease.
Mécanisme D'action
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 works by selectively blocking the reuptake of dopamine into the presynaptic neurons, which increases the levels of dopamine in the synaptic cleft. This leads to an enhanced dopaminergic neurotransmission, which can improve the symptoms of various psychiatric and neurological disorders.
Biochemical and physiological effects:
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of depression, ADHD, and Parkinson's disease. It has also been shown to increase locomotor activity and induce stereotypic behaviors in animal models, which suggests that it may have potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has several advantages for use in laboratory experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a valuable tool for studying the dopamine system. However, it also has several limitations, such as its potential for abuse and its effects on locomotor activity and stereotypic behaviors in animal models.
Orientations Futures
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909. One potential area of research is the development of new and more selective dopamine reuptake inhibitors based on the structure of 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909. Another area of research is the study of the effects of 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, there is a need for further research on the potential therapeutic applications of 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 in the treatment of various psychiatric and neurological disorders.
Méthodes De Synthèse
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 can be synthesized through a multi-step process starting from 4-methoxy-2,3-dimethylbenzaldehyde and 2-ethoxyaniline. The first step involves the condensation of these two compounds to form 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine. This intermediate is then reduced with lithium aluminum hydride to yield 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909.
Applications De Recherche Scientifique
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has been extensively studied for its potential applications in the treatment of various psychiatric and neurological disorders. It has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of depression, ADHD, and Parkinson's disease. 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has also been studied for its potential use as a research tool in neuroscience, particularly in the study of the dopamine system.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-5-26-22-9-7-6-8-20(22)24-14-12-23(13-15-24)16-19-10-11-21(25-4)18(3)17(19)2/h6-11H,5,12-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEDORCOGWELBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6112197.png)
![N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6112207.png)
![N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride](/img/structure/B6112228.png)
![2-(1-methyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6112236.png)
![1-(4-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6112242.png)
![3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6112243.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B6112259.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6112262.png)

![7-(3,4-dimethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6112298.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-propanesulfonamide](/img/structure/B6112302.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6112305.png)
![N-(2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6112307.png)